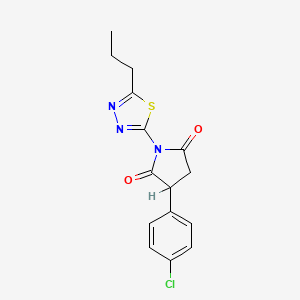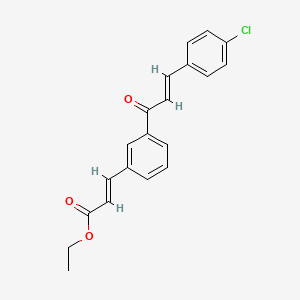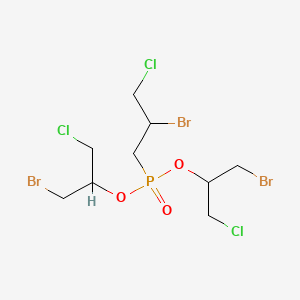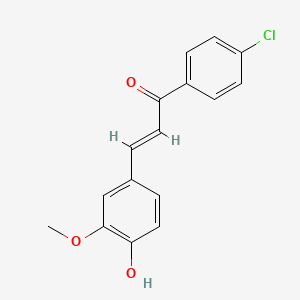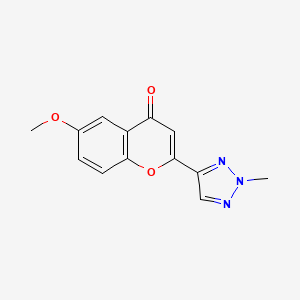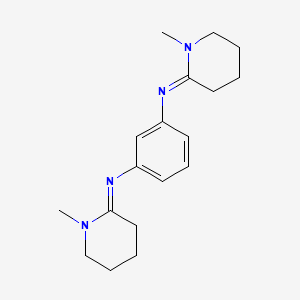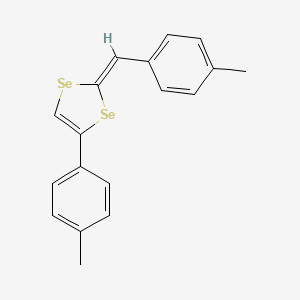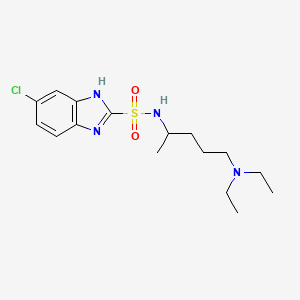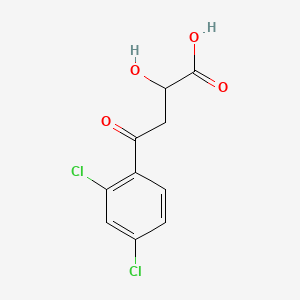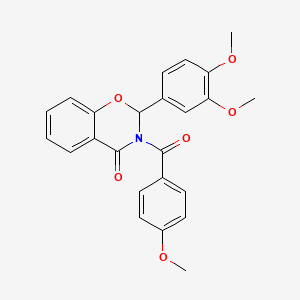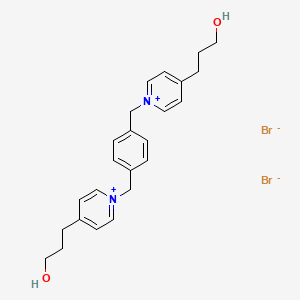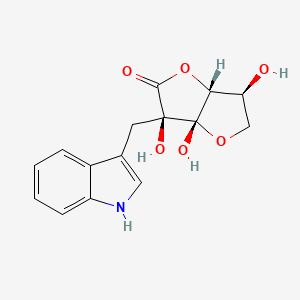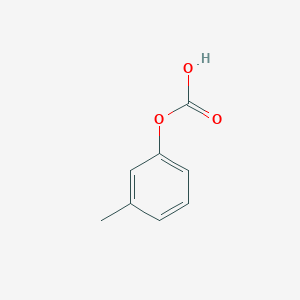
Metacresol carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メタクレゾールカーボネートは、3-メチルフェニルカーボネートとしても知られており、メタクレゾールから誘導された有機化合物です。無色から黄色の液体で、特徴的なフェノール臭があります。この化合物は、その化学的性質と反応性により、さまざまな産業用途で使用されています。
準備方法
合成経路と反応条件
メタクレゾールカーボネートは、メタクレゾールとホスゲンをピリジンなどの塩基の存在下で反応させることによって合成できます。反応は通常、制御された温度と圧力条件下で行われ、カーボネートエステルの形成を確実にします。
工業的生産方法
工業的な環境では、メタクレゾールカーボネートは、メタクレゾールとホスゲンを触媒の存在下で反応させる連続フロープロセスを使用して製造されます。反応混合物はその後、蒸留によって精製され、所望の生成物が得られます。
化学反応の分析
反応の種類
メタクレゾールカーボネートは、以下を含むさまざまな化学反応を起こします。
加水分解: 水存在下では、メタクレゾールカーボネートは加水分解してメタクレゾールと二酸化炭素を生成します。
置換: カーボネート基が他の求核剤に置き換わる求核置換反応を起こすことができます。
酸化: メタクレゾールカーボネートは、特定の条件下で対応するキノンを生成するように酸化することができます。
一般的な試薬と条件
加水分解: 酸性または塩基性条件下での水または水溶液。
置換: 塩基の存在下でのアミンやアルコールなどの求核剤。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
主要な生成物
加水分解: メタクレゾールと二酸化炭素。
置換: さまざまな置換フェノール化合物。
酸化: キノンおよびその他の酸化誘導体。
科学的研究の応用
メタクレゾールカーボネートは、科学研究においていくつかの応用があります。
化学: さまざまな有機化合物の合成の中間体として使用されます。
生物学: フェノール性基質を含む酵素触媒反応の研究に使用されます。
医学: 特定の薬物と安定な複合体を形成する能力により、薬物送達システムにおける可能性のある用途について調査されています。
工業: ポリマーや樹脂の製造、ならびに特定の殺虫剤や消毒剤の配合に使用されます。
作用機序
メタクレゾールカーボネートの作用機序は、加水分解を起こしてメタクレゾールを放出する能力に関与しており、メタクレゾールはさまざまな生物学的標的と相互作用します。メタクレゾールは、抗菌作用を持つことが知られており、細胞膜を破壊して細胞死を引き起こします。さらに、メタクレゾールは酵素阻害剤として作用し、さまざまな代謝経路に影響を与えます。
類似化合物との比較
類似化合物
フェノール: ヒドロキシル基を持つ、より単純な芳香族化合物。
クレゾール: メタクレゾールの異性体、オルソクレゾールとパラクレゾールを含む。
カーボネート: エチレンカーボネートやプロピレンカーボネートなどの他のカーボネートエステル。
独自性
メタクレゾールカーボネートは、その特定の反応性と、フェノール基とカーボネート基の両方の存在により、独自です。この二重の機能により、さまざまな化学反応に参加することができ、さまざまな用途において汎用性の高い化合物となっています。
特性
CAS番号 |
859923-50-5 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
(3-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H,9,10) |
InChIキー |
GPFJHNSSBHPYJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


